molecular formula C6H12FNO B14794247 3-Fluoro-3-methyl-piperidin-4-ol

3-Fluoro-3-methyl-piperidin-4-ol

Cat. No.: B14794247
M. Wt: 133.16 g/mol
InChI Key: LAHZTLAEFVDQON-UHFFFAOYSA-N
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Description

3-Fluoro-3-methyl-piperidin-4-ol is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methyl-piperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and specialized catalysts to ensure efficient fluorination and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-methyl-piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-3-methyl-piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to its target, often through hydrogen bonding or electrostatic interactions. This can lead to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-methyl-piperidin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both a fluorine atom and a hydroxyl group on the piperidine ring can lead to unique interactions with biological targets and distinct chemical properties .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

3-fluoro-3-methylpiperidin-4-ol

InChI

InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3

InChI Key

LAHZTLAEFVDQON-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1O)F

Origin of Product

United States

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